![molecular formula C15H16N2O2S B5854304 N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in the regulation of mitotic spindle assembly and cytokinesis. The overexpression of Aurora A kinase is associated with various types of cancer, and MLN8054 has been shown to have potential as an anti-cancer agent.
Mechanism of Action
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of Aurora A kinase, which plays a critical role in the regulation of mitotic spindle assembly and cytokinesis. By inhibiting the activity of Aurora A kinase, N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide disrupts the normal progression of the cell cycle, leading to mitotic spindle defects and cell cycle arrest. This ultimately results in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell proliferation. Inhibition of Aurora A kinase by N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide leads to the disruption of mitotic spindle assembly, which is critical for proper cell division. This disruption ultimately leads to cell cycle arrest and the inhibition of cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its selectivity for Aurora A kinase. This allows researchers to specifically target this protein kinase and study its role in cancer cell proliferation. However, the synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability to some researchers.
Future Directions
There are several potential future directions for research on N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer agents. Another potential direction is the study of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in combination with immunotherapy agents, which may enhance the anti-tumor activity of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its potential for clinical use in the treatment of cancer.
Synthesis Methods
The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-morpholinylphenylamine with thiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then subjected to a series of chemical reactions, including cyclization and deprotection, to yield the final product. The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, and the results have been promising. In vitro studies have shown that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits the proliferation of cancer cells by inducing mitotic spindle defects and cell cycle arrest. In vivo studies have demonstrated that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(3-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-5-2-10-20-14)16-12-3-1-4-13(11-12)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZFCRTYQYBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

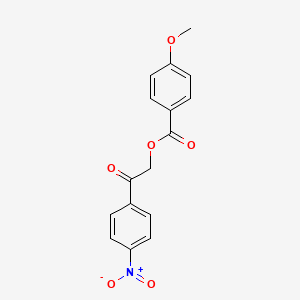
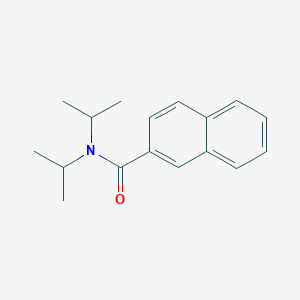
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)
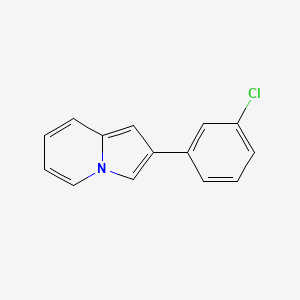
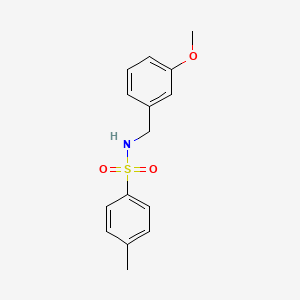
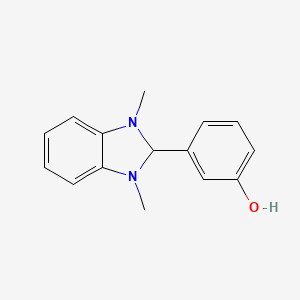
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
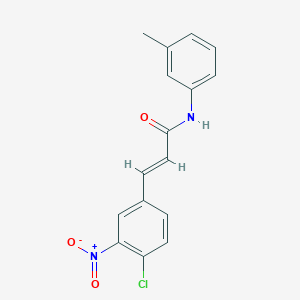
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
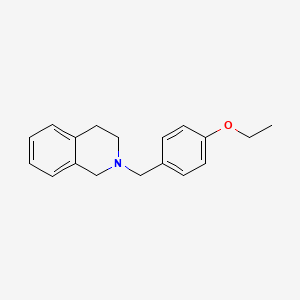
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)